molecular formula C10H14N2O3 B2778059 N-(3-methoxypropyl)-4-nitroaniline CAS No. 66493-54-7

N-(3-methoxypropyl)-4-nitroaniline

Cat. No.: B2778059
CAS No.: 66493-54-7
M. Wt: 210.233
InChI Key: JBTPRUMXWADORW-UHFFFAOYSA-N
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Description

N-(3-methoxypropyl)-4-nitroaniline is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of a nitro group (-NO2) attached to the benzene ring and an aniline group (-NH2) substituted with a 3-methoxypropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxypropyl)-4-nitroaniline typically involves the nitration of aniline derivatives followed by the introduction of the 3-methoxypropyl group. One common method involves the nitration of 4-nitroaniline, followed by alkylation with 3-methoxypropyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxypropyl)-4-nitroaniline can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, where the nitro group acts as a deactivating group, directing incoming electrophiles to the meta position.

    Oxidation: The methoxypropyl chain can be oxidized under strong oxidative conditions, leading to the formation of aldehydes or carboxylic acids.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Electrophiles such as bromine or chloromethane in the presence of a Lewis acid catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Reduction: 4-amino-N-(3-methoxypropyl)aniline.

    Substitution: Various substituted nitroanilines depending on the electrophile used.

    Oxidation: 3-methoxypropyl aldehyde or 3-methoxypropionic acid derivatives.

Scientific Research Applications

N-(3-methoxypropyl)-4-nitroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the production of polymers, resins, and coatings due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-4-nitroaniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with nucleophilic sites in proteins and DNA, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methoxypropyl)acrylamide: Similar in structure but contains an acrylamide group instead of a nitro group.

    4-amino-N-(3-methoxypropyl)benzenesulfonamide: Contains a sulfonamide group instead of a nitro group.

    N-(3-methoxypropyl)-4-chloroaniline: Contains a chloro group instead of a nitro group.

Uniqueness

N-(3-methoxypropyl)-4-nitroaniline is unique due to the presence of both a nitro group and a 3-methoxypropyl chain, which confer distinct chemical and biological properties. The nitro group is a strong electron-withdrawing group, affecting the compound’s reactivity and interactions with biological targets. The 3-methoxypropyl chain provides additional steric and electronic effects, influencing the compound’s solubility and stability.

Properties

IUPAC Name

N-(3-methoxypropyl)-4-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-15-8-2-7-11-9-3-5-10(6-4-9)12(13)14/h3-6,11H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBTPRUMXWADORW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

1-Fluoro-4-nitrobenzene (10 g, 70.8 mmoles) is refluxed for 5 hours with 36.5 g (410 mmoles) of 3-methoxy-propylamine. After that, the reaction product is poured onto 400 g of ice/water and the dye obtained is filtered off. A yellow dye with a melting point of 57°-59° C. is obtained.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
36.5 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
400 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

One heats to reflux for 5 hours 0.2 mole (28.2 g) of parafluoronitrobenzene in 102 ml of γ-methoxypropylamine. One then pours the cooled reaction mixture into 200 g of crushed ice. The intended product precipitates first in the form of an oil which crystallizes rapidly. After recrystallization in methanol and vacuum drying the product melts at 56° C. Analysis gives the following results:
Quantity
28.2 g
Type
reactant
Reaction Step One
Quantity
102 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Two

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